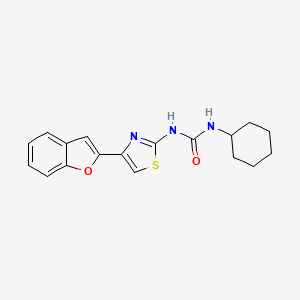

(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

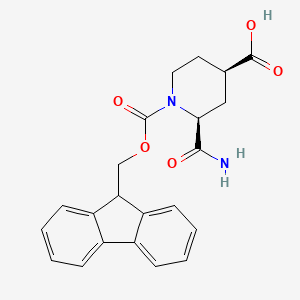

The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in the nucleotides making up DNA and RNA. The purine ring system is present in many biological molecules, including ATP, GTP, cyclic AMP, NADH, and coenzyme A .

Molecular Structure Analysis

The compound contains a purine ring system, which is a bicyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring. It also contains an indoline group, which is a nitrogen-containing cycle .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine and indoline groups, as well as the hydrazinyl and phenethyl groups. The exact reactions it can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of polar groups could influence its solubility in water or other solvents .科学的研究の応用

Asymmetric 1,3-Dipolar Cycloaddition

The compound can be used in the asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines . This process has been achieved with AgOAc/TF-BiphamPhos complexes for the first time . The catalytic system performs well over a broad scope of substrates .

Antitumor Agents

The compound has been used in the design, synthesis, and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents . Some of these compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds exhibited cytotoxicity equal or superior to the positive control PAC-1 .

Cell Cycle and Apoptosis Regulation

The compound has been used in the study of cell cycle and apoptosis regulation . Some representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of these compounds in the design and development of novel anticancer agents .

Construction of Spirooxindole-Pyrrolidines

The compound has been used in the construction of spirooxindole-pyrrolidines bearing four contiguous stereogenic centers . This has been achieved with AgOAc/TF-BiphamPhos complexes for the first time .

Safety and Hazards

将来の方向性

特性

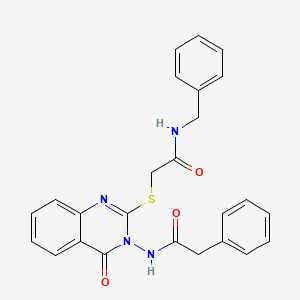

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one, followed by the addition of dimethyl malonate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-6-methylpurine", "3-oxo-2-phenethylhydrazonoindolin-2-one", "dimethyl malonate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-2H-purine-2,6(3H,7H)-dione.", "Step 2: Addition of dimethyl malonate to the intermediate in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding enolate.", "Step 3: Intramolecular cyclization of the enolate to form the final product, (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |

CAS番号 |

682776-09-6 |

製品名 |

(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione |

分子式 |

C23H21N7O3 |

分子量 |

443.467 |

IUPAC名 |

8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C23H21N7O3/c1-28-19-18(21(32)29(2)23(28)33)30(13-12-14-8-4-3-5-9-14)22(25-19)27-26-17-15-10-6-7-11-16(15)24-20(17)31/h3-11,24,31H,12-13H2,1-2H3 |

InChIキー |

VYCCFAFRRGNBGU-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)

![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)

![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)

![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)